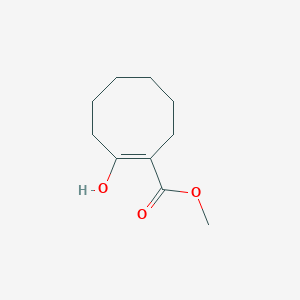
2',4-Dichloro-6'-methylbenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4-Dichloro-6’-methylbenzanilide is an organic compound with the molecular formula C14H11Cl2NO It is a derivative of benzanilide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Dichloro-6’-methylbenzanilide typically involves the reaction of 2,4-dichloroaniline with 6-methylbenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’,4-Dichloro-6’-methylbenzanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,4-Dichloro-6’-methylbenzanilide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, leading to the formation of 2’,4-Dichloro-6’-carboxybenzanilide.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include 2’,4-Dihydroxy-6’-methylbenzanilide and 2’,4-Diamino-6’-methylbenzanilide.
Oxidation Reactions: The major product is 2’,4-Dichloro-6’-carboxybenzanilide.
Reduction Reactions: The major product is 2’,4-Dichloro-6’-methylbenzylamine.
Scientific Research Applications
2’,4-Dichloro-6’-methylbenzanilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4-Dichloro-6’-methylbenzanilide involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the benzene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2’,3-Dichloro-6’-methylbenzanilide
- 2,2’-Dichloro-6’-methylbenzanilide
- 2’,6’-Dichloro-4-methylbenzanilide
- 2,4-Dichloro-2’,6’-dimethylbenzanilide
Uniqueness
2’,4-Dichloro-6’-methylbenzanilide is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
127316-70-5 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
4-chloro-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
InChI Key |
XNIABZLCPFFSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)








![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)



![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)
